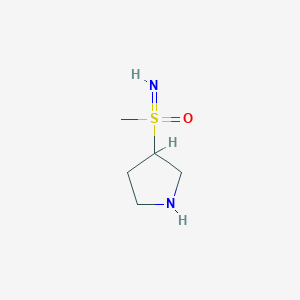![molecular formula C11H13BrN4O2 B15303696 (5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester](/img/structure/B15303696.png)
(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a bromine atom attached to a pyrazolo[3,4-b]pyridine ring system, which is further connected to a carbamic acid tert-butyl ester group. The combination of these functional groups imparts specific chemical properties that make it valuable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a pyrazolo[3,4-b]pyridine derivative, followed by the introduction of the carbamic acid tert-butyl ester group through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction parameters precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form different oxidation states.
Reduction: The compound can be reduced to remove the bromine atom or modify the ester group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated derivatives, while reduction could produce de-brominated or ester-modified compounds. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester exerts its effects is primarily through its interaction with specific molecular targets. The bromine atom and the pyrazolo[3,4-b]pyridine ring system can interact with enzymes or receptors, modulating their activity. The carbamic acid tert-butyl ester group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
- (5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester
- (5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester
- (5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester
Uniqueness
Compared to similar compounds, (5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester is unique due to the presence of the bromine atom, which can impart different reactivity and interaction profiles. This uniqueness makes it a valuable compound for specific applications where bromine’s properties are advantageous.
特性
分子式 |
C11H13BrN4O2 |
|---|---|
分子量 |
313.15 g/mol |
IUPAC名 |
tert-butyl N-(5-bromo-2H-pyrazolo[3,4-b]pyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H13BrN4O2/c1-11(2,3)18-10(17)14-9-7-4-6(12)5-13-8(7)15-16-9/h4-5H,1-3H3,(H2,13,14,15,16,17) |
InChIキー |
JOUSHVILOWIASY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=C2C=C(C=NC2=NN1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


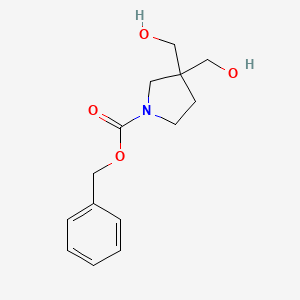
![2-(3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}oxetan-3-yl)acetic acid](/img/structure/B15303644.png)

![2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid](/img/structure/B15303660.png)
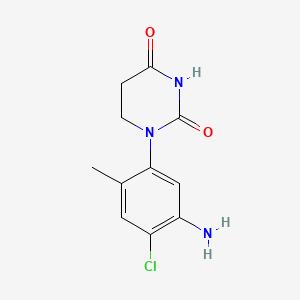

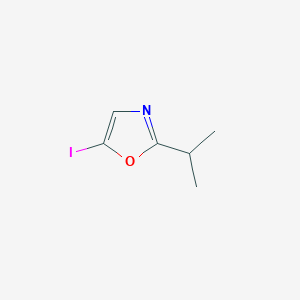
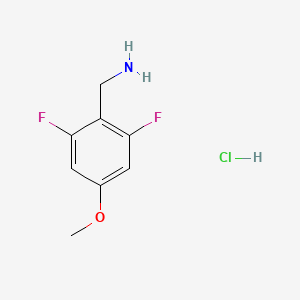


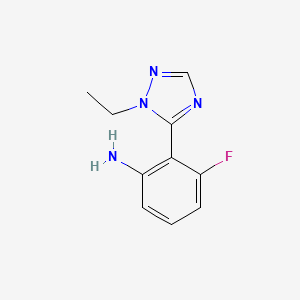
![5,5-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid](/img/structure/B15303719.png)

